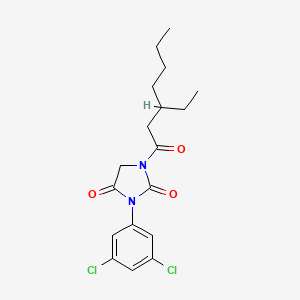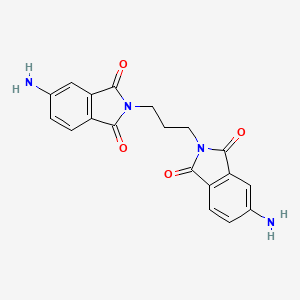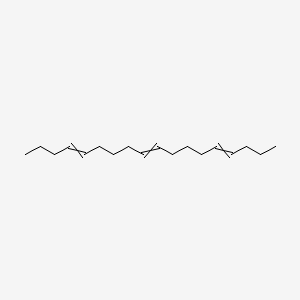![molecular formula C7H8FN5O3 B14308910 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 113887-56-2](/img/structure/B14308910.png)
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of fluoropyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the azido group and fluorine atom in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-fluorouracil with 2-azidoethanol under basic conditions to introduce the azidoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
化学反応の分析
Types of Reactions
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the azido group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Nitrenes: Formed through oxidation of the azido group.
科学的研究の応用
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Bioconjugation: The azido group allows for bioconjugation through click chemistry, making it useful in the labeling and tracking of biomolecules.
Chemical Biology: The compound is used in studies involving the modification of nucleic acids and proteins.
Material Science: Its unique chemical properties make it suitable for the development of novel materials with specific functionalities.
作用機序
The mechanism of action of 1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The azido group can also participate in bioorthogonal reactions, allowing for selective modification of biomolecules without interfering with native biological processes.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral compound used in the treatment of HIV, which contains an azido group.
Fluorodeoxyuridine: Another fluoropyrimidine used in cancer therapy.
Uniqueness
1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the combination of the azido group and fluorine atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to similar compounds.
特性
CAS番号 |
113887-56-2 |
|---|---|
分子式 |
C7H8FN5O3 |
分子量 |
229.17 g/mol |
IUPAC名 |
1-(2-azidoethoxymethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8FN5O3/c8-5-3-13(7(15)11-6(5)14)4-16-2-1-10-12-9/h3H,1-2,4H2,(H,11,14,15) |
InChIキー |
LWDYDTCPWNPSNZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1COCCN=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14308830.png)

![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)


![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)


![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)



![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
